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Compound of Interest

Compound Name: co-Proxamol

Cat. No.: B15181980 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on statistical

models of co-proxamol-related suicide data.

Frequently Asked Questions (FAQs)
Q1: What are the primary statistical models used to analyze the impact of co-proxamol's
withdrawal on suicide rates?

A1: The most common and effective method cited in the literature is Interrupted Time-Series

Analysis (ITSA).[1][2] This quasi-experimental design is ideal for evaluating the impact of a

specific intervention (in this case, the withdrawal of co-proxamol) at a known point in time.

ITSA allows researchers to estimate the change in the level and trend of suicide rates following

the policy change, while accounting for pre-existing trends.[1] Other models mentioned in

analyses of drug-related suicide data include Poisson regression and general regression

analysis to compare fatality rates and incidences.[3]

Q2: What are the essential data sources for modeling co-proxamol-related suicides in the UK?

A2: Researchers typically rely on data from several official sources:

Mortality Data: The Office for National Statistics (ONS) in England and Wales provides data

on suicides and deaths from undetermined intent (open verdicts) where co-proxamol was

involved.[1][3][4][5] Similar data is available from the General Register Office for Scotland.[6]
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Prescription Data: The Department of Health Prescription Statistics (e.g., Prescription Cost

Analysis data) provides information on the volume of co-proxamol prescriptions dispensed

in the community.[4][5]

Non-fatal Self-Poisoning Data: Local monitoring systems, such as the Oxford Monitoring

System for Attempted Suicide, can provide data on non-fatal overdoses, which is crucial for

calculating case fatality rates.[3][7]

Q3: My time-series model shows seasonality. How should I handle this?

A3: Seasonality is a common feature in suicide data. It is crucial to account for this to avoid

biased estimates of an intervention's effect. In your statistical model (e.g., ARIMA or regression

with time-series errors), you should include terms to model the seasonal component. This can

be done by adding seasonal dummy variables (e.g., for months or quarters) or by using a

seasonal ARIMA (SARIMA) model. Failure to account for seasonality could lead you to

incorrectly attribute a seasonal dip or spike in suicides to the intervention itself.

Q4: How do I address the issue of "open verdicts" in suicide data?

A4: Deaths from poisoning where the intent is undetermined ("open verdicts") are a significant

issue in co-proxamol-related death statistics. It is common practice for researchers to include

both definite suicides and open verdicts in their analyses to get a more complete picture of fatal

self-poisoning.[1][4] When presenting your data, you should clearly state whether your analysis

includes only suicides or a combination of suicides and open verdicts. In your model, you can

conduct sensitivity analyses to see if the inclusion of open verdicts significantly alters the

results.

Q5: What potential confounding variables should I consider in my model?

A5: When modeling the effect of co-proxamol's withdrawal, it's important to consider other

factors that could have influenced suicide rates during the same period. Potential confounders

include:

Introduction of other suicide prevention strategies.

Changes in the availability or prescribing patterns of other drugs used in suicide (e.g.,

antidepressants, other analgesics).[1]
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Shifts in economic conditions, such as unemployment rates.[8]

Changes in the provision of mental health services.[9]

The potentiating effect of alcohol, which was involved in a majority of co-proxamol
overdoses.[10]
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Issue Potential Cause Troubleshooting Steps

Model shows significant

autocorrelation in residuals.

The model has not adequately

captured the time-dependent

structure of the data. This

violates a key assumption of

many regression models and

can lead to incorrect standard

errors and p-values.

1. Plot the Autocorrelation

Function (ACF) and Partial

Autocorrelation Function

(PACF) of the model's

residuals to identify the nature

of the autocorrelation. 2.

Refine the Model: If using an

ARIMA model, adjust the AR

and MA terms. If using a

regression model, add lagged

values of the dependent

variable or use a model that

explicitly accounts for

autocorrelated errors, such as

a Prais-Winsten or Cochrane-

Orcutt procedure.

Overdispersion in a Poisson

regression model.

The variance of the suicide

count data is greater than the

mean, which violates the

assumption of the Poisson

distribution. This can lead to

underestimated standard

errors.

1. Check for Overdispersion:

Calculate the dispersion

parameter. A value greater

than 1 suggests

overdispersion. 2. Use an

Alternative Model: Switch to a

Negative Binomial Regression

model, which is an extension

of Poisson regression that

includes an extra parameter to

account for the overdispersion.

Concern about substitution

effects.

The withdrawal of co-proxamol

may have led to an increase in

suicides involving other

analgesics.[1] A simple model

focusing only on co-proxamol

deaths might overstate the net

benefit of the withdrawal.

1. Analyze Other Drugs: In

addition to co-proxamol, model

the time series for suicides

involving other common

analgesics (e.g., paracetamol,

co-codamol, tramadol,

NSAIDs) over the same period.

[1][2] 2. Create a Composite
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Outcome: Model a combined

outcome of all analgesic-

related suicides to see if the

overall trend decreased. 3.

Segmented Regression: Use a

segmented regression

approach within your ITSA to

test if the trend for other

analgesics changed after the

co-proxamol withdrawal was

announced.

Non-stationarity in the time

series.

The statistical properties of the

suicide data (e.g., mean,

variance) are not constant over

time. This can lead to spurious

correlations.

1. Visual Inspection: Plot the

time-series data to look for

obvious trends or changes in

variance. 2. Statistical Tests:

Use formal tests like the

Augmented Dickey-Fuller

(ADF) test to check for unit

roots. 3. Differencing: If the

series is non-stationary, take

the first difference of the data

(i.e., subtract each observation

from the previous one) and re-

test for stationarity. Most time-

series models require

stationary data.

Data Presentation
Table 1: Co-proxamol-Related Deaths and Prescriptions in England & Wales
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Period

Average Annual

Deaths Involving Co-

proxamol (Suicides

& Open Verdicts)

Suicide Deaths per

100,000

Prescriptions

Notes

1980-1981 276 Not Available
Data for England and

Wales.[5]

1993-2002

Trends in deaths

mirrored prescription

trends, peaking in

1996/1997.

2.9 (between 1999-

2002)
Data for England.[4]

1997-1999 255 Not Available

Co-proxamol

accounted for 18% of

all drug-related

suicides.[4][7]

2008-2010 19 Not Available

This period represents

the full withdrawal

phase of the drug.[1]

Table 2: Comparative Fatality of Overdoses (England & Wales, 1997-1999)

Drug

Percentage of Drug-

Related Suicides

(Alone)

Odds of Dying After

Overdose

(Compared to

Paracetamol)

Odds of Dying After

Overdose

(Compared to

Tricyclic

Antidepressants)

Co-proxamol 18% 28.1 2.3

Tricyclic

Antidepressants
22% Not Applicable Baseline

Paracetamol 9% Baseline Not Applicable

Source: Based on

data from Hawton et

al. (2003).[3][7]
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Experimental Protocols
Protocol 1: Interrupted Time-Series Analysis (ITSA) of Co-proxamol Withdrawal

Objective: To statistically evaluate the impact of the January 2005 announcement of co-
proxamol withdrawal on suicide rates in England and Wales.

Methodology:

Data Collection:

Obtain quarterly data on suicide and open verdict deaths involving co-proxamol from the

Office for National Statistics for a period spanning before and after the intervention (e.g.,

1998-2010).[1]

Obtain corresponding quarterly data for other analgesics to test for substitution effects.

Model Specification:

Define a time variable (time) that counts the quarters from the start of the study period.

Create an intervention dummy variable (intervention) coded '0' for periods before the

announcement (Q1 1998 - Q4 2004) and '1' for periods after (Q1 2005 onwards).

Create a post-intervention time variable (post_intervention_time) that is 0 before the

intervention and counts upwards from 1 after the intervention.

Statistical Model:

Use a segmented regression model to estimate the following equation: Suicide_Rate_t =

β₀ + β₁(time_t) + β₂(intervention_t) + β₃(post_intervention_time_t) + e_t

Where:

β₀ is the baseline level of the suicide rate at time zero.

β₁ is the baseline trend (slope) before the intervention.
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β₂ represents the immediate change in the level of the suicide rate after the intervention.

β₃ represents the change in the trend (slope) after the intervention compared to the pre-

intervention trend.

e_t is the error term.

Model Refinement & Validation:

Test the model residuals for autocorrelation using the Durbin-Watson statistic or by plotting

the ACF/PACF.

If autocorrelation is present, use a model that adjusts for it (e.g., ARIMA, Prais-Winsten).

Analyze the results: A statistically significant β₂ indicates an immediate impact, while a

significant β₃ indicates a change in the long-term trend.

Reporting:

Report the coefficients with their 95% confidence intervals.[1]

Calculate and report the estimated number of deaths averted over the post-intervention

period. For example, studies estimated that approximately 500-600 fewer deaths occurred

between 2005 and 2010 than would have been expected without the withdrawal.[1]
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Phase 1: Model Specification & Initial Run

Phase 2: Diagnostic Checking

Phase 3: Model Refinement

Collect Time-Series Data
(Suicides, Prescriptions)

Specify Initial Model
(e.g., Segmented Regression)

Run Model

Analyze Residuals

Test for Autocorrelation
(e.g., Durbin-Watson)

Test for Stationarity
(e.g., ADF Test)

Assess Confounders
(e.g., Other Drugs)

Refine Model:
- Add AR/MA terms
- Difference data
- Add covariates

If significant

Final Model

If not significant

If non-stationary If effect found

Interpret Results & Report Findings

Click to download full resolution via product page

Caption: Workflow for refining a time-series model of suicide data.
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Caption: Logical structure of an Interrupted Time-Series Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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